5-Amino-1-(2,2-difluoroethyl)indolin-2-one
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Overview
Description
5-Amino-1-(2,2-difluoroethyl)indolin-2-one is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.2 g/mol . This compound belongs to the indolinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,2-difluoroethyl)indolin-2-one typically involves the reaction of indolin-2-one derivatives with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The process may involve multiple steps, including purification and quality control, to meet the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,2-difluoroethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indolinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced indolinone derivatives, and substituted indolinone compounds .
Scientific Research Applications
5-Amino-1-(2,2-difluoroethyl)indolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds such as indole-3-acetic acid and indole-2-carboxylic acid share structural similarities with 5-Amino-1-(2,2-difluoroethyl)indolin-2-one.
Indolinone derivatives: Compounds like 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one are structurally related.
Uniqueness
This compound is unique due to the presence of the 2,2-difluoroethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole and indolinone derivatives, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10F2N2O |
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Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-amino-1-(2,2-difluoroethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H10F2N2O/c11-9(12)5-14-8-2-1-7(13)3-6(8)4-10(14)15/h1-3,9H,4-5,13H2 |
InChI Key |
LRZMDJFPPQXBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)CC(F)F |
Origin of Product |
United States |
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